molecular formula C8H19O2PS2 B13801798 Phosphorodithioic acid, S,S-dibutyl ester CAS No. 72284-33-4

Phosphorodithioic acid, S,S-dibutyl ester

Katalognummer: B13801798
CAS-Nummer: 72284-33-4
Molekulargewicht: 242.3 g/mol
InChI-Schlüssel: XQAIKBBDIMKVJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphorodithioic acid, S,S-dibutyl ester is an organophosphorus compound with the molecular formula C8H19O2PS2. This compound is known for its unique chemical properties and is used in various industrial and scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phosphorodithioic acid, S,S-dibutyl ester can be synthesized through the reaction of phosphorus pentasulfide with butanol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:

P2S5+4C4H9OH2(C4H9O)2PS2H+H2SP_2S_5 + 4C_4H_9OH \rightarrow 2(C_4H_9O)_2PS_2H + H_2S P2​S5​+4C4​H9​OH→2(C4​H9​O)2​PS2​H+H2​S

This reaction involves the substitution of the hydroxyl groups in butanol with the phosphorodithioic acid group, resulting in the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Phosphorodithioic acid, S,S-dibutyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Phosphorodithioic acid, S,S-dibutyl ester has several applications in scientific research:

Wirkmechanismus

The mechanism by which phosphorodithioic acid, S,S-dibutyl ester exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and enzyme activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phosphorodithioic acid, S,S-dibutyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in various fields .

Eigenschaften

CAS-Nummer

72284-33-4

Molekularformel

C8H19O2PS2

Molekulargewicht

242.3 g/mol

IUPAC-Name

bis(butylsulfanyl)phosphinic acid

InChI

InChI=1S/C8H19O2PS2/c1-3-5-7-12-11(9,10)13-8-6-4-2/h3-8H2,1-2H3,(H,9,10)

InChI-Schlüssel

XQAIKBBDIMKVJK-UHFFFAOYSA-N

Kanonische SMILES

CCCCSP(=O)(O)SCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.